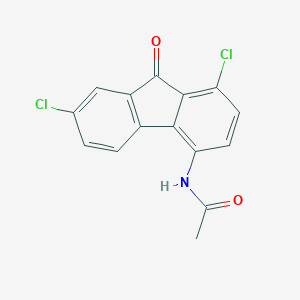
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide, also known as DOFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOFAA is a derivative of fluorenone, which is a polycyclic aromatic compound.
Mecanismo De Acción
The mechanism of action of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to investigate its mechanism of action and its efficacy in animal models.
Another area of interest is its use as a building block for the synthesis of novel organic materials. Researchers are exploring the use of N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide in the development of new organic semiconductors and sensors.
In conclusion, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and organic electronics.
Métodos De Síntesis
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide is synthesized by reacting 1,7-dichlorofluorenone with acetic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in organic electronics, such as organic solar cells and organic light-emitting diodes.
Propiedades
Número CAS |
1785-05-3 |
|---|---|
Nombre del producto |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
Fórmula molecular |
C15H9Cl2NO2 |
Peso molecular |
306.1 g/mol |
Nombre IUPAC |
N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-12-5-4-11(17)14-13(12)9-3-2-8(16)6-10(9)15(14)20/h2-6H,1H3,(H,18,19) |
Clave InChI |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
SMILES canónico |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
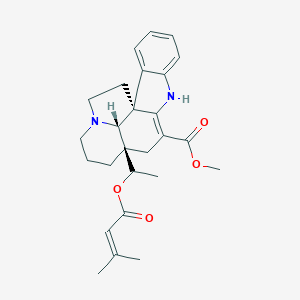
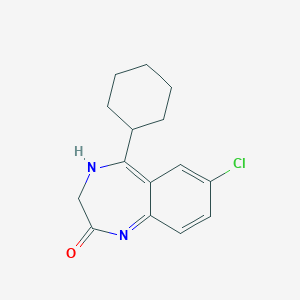
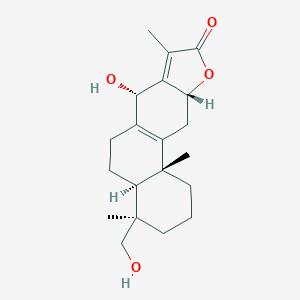
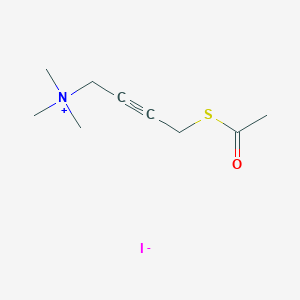
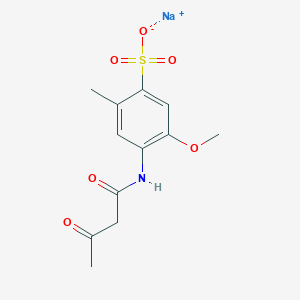
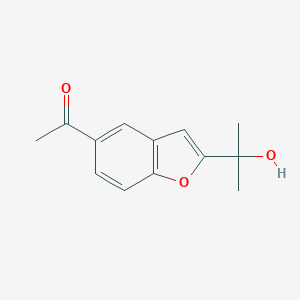
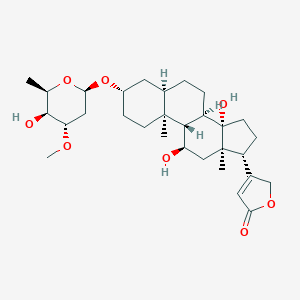
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)




